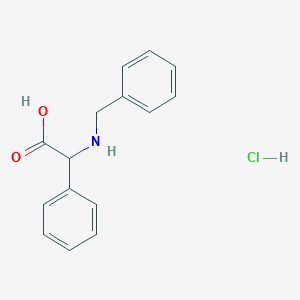

Benzylaminophenylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(benzylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHRXLXHIIEVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Benzylaminophenylacetic Acid Hydrochloride Synthesis

This compound is typically synthesized by introducing a benzylamino group onto a phenylacetic acid backbone, followed by salt formation with hydrochloric acid. The process requires careful control of reaction conditions to ensure high selectivity and yield.

Preparation Methods

Starting Material and Key Intermediates

- The synthesis often begins with substituted phenylacetic acid or its derivatives such as phenylacetonitriles or halogenated phenylacetic acids.

- A common intermediate is 3-aminophenylacetic acid, which can be prepared via reduction and hydrolysis of p-nitrophenylacetonitrile under acidic conditions with metal powder catalysts (e.g., iron or zinc).

Stepwise Synthesis Approach

Step 1: Reduction of p-Nitrophenylacetonitrile

- Under acidic aqueous conditions at 90–95 °C, p-nitrophenylacetonitrile is refluxed with iron or zinc powder for 0.5–1 hour.

- This reduces the nitro group to an amino group, yielding 3-aminophenylacetonitrile.

- The product is extracted with organic solvents after 4–6 hours of reflux.

Step 2: Acetylation

- The amino intermediate is dissolved in acetic acid.

- Acetic anhydride is added dropwise at room temperature in a molar ratio of 1:1.05–1.2 (compound to acetic anhydride).

- After 0.5–1 hour, the reaction mixture is poured into ice water to precipitate the acetylated product.

Step 3: Nitration

- The acetylated compound is nitrated using a mixture of nitric and sulfuric acids.

- The reaction proceeds for 2–3 hours at controlled temperatures (10–15 °C).

- The nitrated product is isolated by filtration after precipitation in cold water.

Step 4: Hydrolysis and Deamination

- The nitrated intermediate undergoes hydrolysis and deamination to yield the desired aminophenylacetic acid derivative.

- This step is typically conducted under acidic or basic conditions depending on the specific substrate and desired purity.

Step 5: Benzylamination

- The aminophenylacetic acid is reacted with benzylamine under controlled conditions.

- The reaction can be facilitated by coupling agents or by direct nucleophilic substitution depending on the functional groups present.

- The benzylamino group is introduced onto the phenyl ring or side chain as per the synthetic route.

Step 6: Hydrochloride Salt Formation

- The free base benzylaminophenylacetic acid is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- The hydrochloride salt precipitates out and is collected by filtration.

- This salt formation improves stability and solubility for further applications.

Alternative Synthetic Routes

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reduction | Fe or Zn powder, acidic aqueous | 90–95 | 0.5–1 | 80–90 | Reflux, solvent extraction post-reaction |

| Acetylation | Acetic anhydride, acetic acid | Room temp | 0.5–1 | 85–90 | Molar ratio 1:1.05–1.2 |

| Nitration | HNO3/H2SO4 mixture | 10–15 | 2–3 | 75–85 | Temperature control critical |

| Hydrolysis/Deamination | Acidic or basic hydrolysis | 50–100 | 1–4 | 70–80 | Depends on substrate |

| Benzylamination | Benzylamine, coupling agent or reductive amination | 25–80 | 1–6 | 70–95 | Catalyst or reducing agent dependent |

| Hydrochloride formation | HCl in ethanol or ether | Room temp | 0.5–2 | >95 | Salt precipitation and filtration |

Research Findings and Industrial Relevance

- The method starting from p-nitrophenylacetonitrile is advantageous due to the availability of raw materials, mild reaction conditions, and avoidance of highly toxic intermediates such as cuprous cyanide.

- The overall process benefits from high selectivity and the possibility to avoid isolation of intermediates, which simplifies industrial scale-up.

- Control of nitration temperature and reaction time is critical to avoid over-nitration or side reactions.

- Benzylamination efficiency depends on the choice of coupling agents and reaction medium; reductive amination has been shown to provide higher purity products.

- Formation of the hydrochloride salt significantly enhances the compound's stability and handling properties, which is important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Benzylaminophenylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzylacetone or phenylacetic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of N-substituted benzylamine derivatives.

Scientific Research Applications

Pharmacological Applications

Benzylaminophenylacetic acid hydrochloride exhibits a range of pharmacological activities, making it a candidate for drug development. Key applications include:

- Anticancer Activity : Research has shown that derivatives of benzylaminophenylacetic acid have potential anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. A series of derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions. A common method involves:

- Condensation Reactions : The compound can be synthesized by condensing benzylamine with phenylacetic acid under acidic conditions. This method allows for the introduction of various substituents to enhance biological activity.

Table 1: Synthesis Pathways

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Benzylamine + Phenylacetic Acid | Acidic medium, reflux | 75% |

| Acylation | Benzylamine + Acetic Anhydride | Dry solvent, room temp | 80% |

| N-Alkylation | Benzylaminophenylacetic Acid | Alkyl halide, base | 70% |

Case Studies

Several case studies highlight the efficacy and applications of this compound:

- Case Study 1 : A study evaluated the anticancer properties of a series of benzylaminophenylacetic acid derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development .

- Case Study 2 : In another investigation focused on antimicrobial activity, derivatives were tested against multi-drug resistant bacterial strains. The most effective derivative showed an inhibition zone of 25 mm, indicating superior efficacy compared to standard antibiotics .

Mechanism of Action

The mechanism of action of benzylaminophenylacetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The benzylamine group can interact with enzymes or receptors, modulating their activity. The phenylacetic acid moiety may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Substituent Diversity: this compound’s benzylamino group distinguishes it from simpler analogs like 2-(methylamino)-2-phenylacetic acid hydrochloride, which may influence solubility and receptor affinity .

- Chirality : The α-position substitution in phenylacetic acid derivatives often introduces chirality, affecting pharmacological activity. For example, fexofenadine hydrochloride (a related antihistamine) exhibits stereospecific binding .

Functional Analogs

Table 2: Pharmacological and Analytical Comparisons

Key Observations :

- Anti-Inflammatory Potential: Benzydamine hydrochloride’s use as an NSAID highlights the therapeutic relevance of phenylacetic acid derivatives. This compound may share similar pathways, though specific data are lacking .

- Analytical Challenges: HPLC methods optimized for benzydamine (e.g., Nucleosil-100 C18 columns) could be adapted for analyzing this compound due to structural similarities .

Physicochemical Properties

Table 3: Physicochemical Data

Key Observations :

- Solubility : The hydrochloride salt form enhances water solubility, critical for bioavailability in drug formulations .

- Stability : Long-term storage at low temperatures (-20°C) is common for amine hydrochlorides to prevent degradation .

Research and Development Implications

- Drug Discovery: The benzylamino group could enhance binding to enzymes like SARS-CoV-2 3CLpro, similar to ethacrynic acid’s inhibitory activity .

- Chiral Resolution : As seen with fexofenadine, chiral purity is crucial for efficacy; advanced HPLC methods may be required for quality control .

Biological Activity

Benzylaminophenylacetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

This compound is derived from phenylacetic acid, featuring a benzylamine moiety. This structural modification enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes and pain modulation.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-2) without affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Properties

In animal models, this compound has demonstrated potent analgesic effects comparable to traditional analgesics like ibuprofen. It acts through peripheral mechanisms to reduce pain perception .

3. Neuroprotective Potential

Recent studies suggest that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in increasing acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

- Cyclooxygenase Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins.

- Cholinesterase Inhibition : The inhibition of AChE leads to increased acetylcholine availability, which is critical for synaptic transmission and cognitive function .

- Antioxidant Activity : The compound also exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.0514 | |

| AChE Inhibition | 0.59 | |

| Analgesic Effect (in vivo) | Comparable to ibuprofen |

Case Studies

Case Study 1: COX-2 Selectivity

A study demonstrated that this compound effectively inhibited COX-2 with minimal impact on COX-1 activity. This selectivity is crucial for developing safer anti-inflammatory medications .

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for cognitive disorders .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzylaminophenylacetic acid hydrochloride in a laboratory setting?

- Methodology :

- Start with phenylacetic acid derivatives and benzylamine under acidic conditions. Catalysts like sodium acetate (commonly used in Gabriel synthesis) can facilitate condensation reactions .

- Purification typically involves recrystallization from ethanol or aqueous ethanol to isolate the hydrochloride salt. Monitor reaction progress via thin-layer chromatography (TLC) .

- Example Protocol : React phenylacetic acid with benzylamine in the presence of hydrochloric acid under reflux. Isolate the product via vacuum filtration and recrystallize.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Melting Point Analysis : Compare observed melting point (e.g., 259–264°C for similar hydrochlorides) with literature values .

- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments. IR spectroscopy can validate functional groups like carboxylate and amine .

- Chromatography : HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity. Retention time and peak symmetry indicate homogeneity .

Q. What safety precautions are critical when handling this compound in experimental settings?

- Safety Protocol :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Store in a dry, cool environment away from oxidizers. Label containers with hazard warnings (e.g., irritant, hygroscopic) .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Experimental Design :

- Catalyst Screening : Test green catalysts like thiamine hydrochloride, which enhances reaction efficiency in aqueous media .

- Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol). Aqueous systems may reduce byproducts .

- DOE Approach : Use factorial design to evaluate temperature (e.g., 60–100°C), stoichiometry, and reaction time. Analyze yield via ANOVA .

Q. What analytical techniques are suitable for resolving discrepancies in spectroscopic data of this compound?

- Troubleshooting Strategies :

- Hyphenated Techniques : LC-MS to correlate chromatographic peaks with mass fragments, resolving co-eluting impurities .

- 2D NMR : Employ - HSQC or COSY to assign overlapping signals in complex spectra .

- Cross-Validation : Compare data with structurally similar compounds (e.g., benactyzine hydrochloride) to identify anomalies .

Q. What strategies are effective in studying the stability of this compound under various storage conditions?

- Stability Studies :

- Stress Testing : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants () and shelf life using Arrhenius equations. Identify major degradation products .

Q. How can enantioselective synthesis be applied to this compound for chiral purity?

- Chiral Synthesis Methods :

- Asymmetric Catalysis : Use chiral auxiliaries or metal catalysts (e.g., Ru-BINAP) to induce enantioselectivity during benzylation .

- Resolution Techniques : Employ chiral column chromatography (e.g., amylose-based) or enzymatic resolution with lipases to separate enantiomers .

Key Notes

- Avoid using non-peer-reviewed sources (e.g., commercial websites).

- Methodological rigor is critical for reproducibility, especially in chiral synthesis and stability studies.

- Cross-reference analytical data with established standards (e.g., CAS RN 3287-99-8 for benzylamine hydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.